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8-(N-Methyl)mitozolomide

DNA alkylating agents imidazotetrazine cytotoxicity TLX5 lymphoma model

Researchers investigating DNA crosslink repair pathways or imidazotetrazine SAR face a critical gap: no other 8-substituted congener replicates the precise pharmacokinetic and metabolic profile of 8-(N-methyl)mitozolomide. This compound resolves that gap as the most thoroughly characterized monomethyl benchmark in the series. - ID50 3.0 µM against TLX5 lymphoma, bridging mitozolomide (2.3 µM) and the dimethyl analog (14.6 µM) for unambiguous SAR interpretation. - 89% of administered 8-(N,N-dimethyl)mitozolomide converts to this species in vivo; essential as an analytical reference standard for murine pharmacokinetic studies. - Retains the 2-chloroethyl group for bifunctional DNA crosslinking-mechanistically distinct from temozolomide and cisplatin.

Molecular Formula C8H9ClN6O2
Molecular Weight 256.65 g/mol
CAS No. 85622-96-4
Cat. No. B1194029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(N-Methyl)mitozolomide
CAS85622-96-4
Synonyms8-(N-methyl)mitozolomide
8-NMM
Molecular FormulaC8H9ClN6O2
Molecular Weight256.65 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C2N=NN(C(=O)N2C=N1)CCCl
InChIInChI=1S/C8H9ClN6O2/c1-10-7(16)5-6-12-13-15(3-2-9)8(17)14(6)4-11-5/h4H,2-3H2,1H3,(H,10,16)
InChIKeyZIBAAYKCNSFPRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-(N-Methyl)mitozolomide Research Compound Overview


8-(N-Methyl)mitozolomide (8-NMM; methylmitozolomide) is an 8-(N-methylcarboxamide) analogue of the experimental antitumor drug mitozolomide, belonging to the imidazo[5,1-d][1,2,3,5]tetrazine class of DNA alkylating agents [1]. It features a 2-chloroethyl group at position 3 and an N-methylcarboxamide at position 8 on the bicyclic imidazotetrazinone core, distinguishing it from the parent mitozolomide (primary carboxamide at C8) and from the clinically approved temozolomide (methyl at position 3, primary carboxamide at C8) [2]. The compound acts as a prodrug undergoing pH-dependent ring opening to generate a methyldiazonium species that methylates DNA at the O6-position of guanine, triggering cytotoxic mismatch repair cycles [3].

Why Generic Imidazotetrazine Analogs Cannot Substitute


Within the imidazotetrazine class, substitution at the 8-carboxamide position exerts a profound and non-linear influence on cytotoxicity, metabolic fate, and pharmacokinetic disposition. Systematic SAR studies have demonstrated that while small N-alkyl substituents on the 8-carboxamide retain antitumor activity, bulkier or electron-withdrawing modifications abolish it entirely [1]. The 8-(N-methyl) variant occupies a narrow activity window: it is ~5-fold more potent than its 8-(N,N-dimethyl) counterpart against TLX5 lymphoma yet nearly equipotent to mitozolomide itself [2]. Moreover, 8-(N-methyl)mitozolomide serves as the principal active metabolite of 8-(N,N-dimethyl)mitozolomide, with 89% of the administered dimethyl prodrug converted to the monomethyl species in vivo [2]. This unique metabolic nexus—simultaneously a direct-acting agent and a downstream active metabolite—means that substituting another 8-substituted congener would alter both intrinsic potency and metabolic routing, confounding experimental interpretation.

Quantitative Differentiation Against Closest Analogs


Cytotoxicity in TLX5 Lymphoma Model

In a direct head-to-head in vitro cytotoxicity assay against the TLX5 murine lymphoma cell line, 8-(N-methyl)mitozolomide (methylmitozolomide) exhibited an ID50 of 3.0 µM, compared to 14.6 µM for the 8-(N,N-dimethyl) analogue (dimethylmitozolomide) and 2.3 µM for the parent mitozolomide [1]. This represents a 4.9-fold increase in potency over the dimethyl derivative while retaining activity within approximately 1.3-fold of mitozolomide itself.

DNA alkylating agents imidazotetrazine cytotoxicity TLX5 lymphoma model

Chemical Stability in Culture Medium

When incubated in RPMI medium at 37°C, 8-(N-methyl)mitozolomide demonstrated a half-life of 45.8 minutes, which was not significantly different from the 43.5-minute half-life of 8-(N,N-dimethyl)mitozolomide under identical conditions [1]. This indicates that N-methylation at the 8-carboxamide does not substantially alter the spontaneous hydrolytic ring-opening rate relative to N,N-dimethyl substitution, despite the large difference in cytotoxic potency.

prodrug stability imidazotetrazine hydrolysis chemical stability assay

Tumor Exposure in Murine Model

Following intraperitoneal administration at 10 mg/kg in CBA/Ca mice bearing subcutaneous TLX5 lymphoma, 8-(N-methyl)mitozolomide achieved a maximum tumor concentration of 8.01 mg/kg at 0.17 h post-dosing, compared to 5.00 mg/kg for 8-(N,N-dimethyl)mitozolomide (Tmax 0.18 h) [1]. This represents a 60% higher peak tumor concentration for the monomethyl derivative. Plasma Cmax values were 10.66 mg/L and 9.34 mg/L, respectively.

murine pharmacokinetics tumor drug exposure imidazotetrazine biodistribution

Metabolic Role as Active Principle

Pharmacokinetic analysis in CBA/Ca mice demonstrated that 89% of administered 8-(N,N-dimethyl)mitozolomide is metabolically converted to 8-(N-methyl)mitozolomide via hepatic N-demethylation [1]. The plasma and tumor AUC values of methylmitozolomide following dimethylmitozolomide administration were 87.7% and 120.8%, respectively, of those observed after direct methylmitozolomide dosing. In vitro microsomal incubation confirmed this conversion, with methylmitozolomide production correlating with the enhanced cytotoxicity of dimethylmitozolomide in the presence of microsomes [1].

prodrug metabolism N-demethylation microsomal activation

DNA Crosslinking vs Monofunctional Methylation

8-(N-Methyl)mitozolomide bears a 2-chloroethyl group at position 3, in contrast to temozolomide's 3-methyl substituent [1]. This structural difference has mechanistic consequences: the 2-chloroethyl group enables bifunctional alkylation and DNA interstrand crosslink formation, a property shared with mitozolomide but absent in temozolomide, which acts solely as a monofunctional methylating agent [2]. SAR studies have confirmed that optimal antitumor activity in the mitozolomide series depends on a small, linear substituent at position 3, with the 2-chloroethyl group conferring the crosslinking capability that distinguishes this subclass from temozolomide-type agents [1].

DNA crosslinking bifunctional alkylation imidazotetrazine mechanism

Hydrogen Bond Donor Requirement at C8

Systematic SAR analysis of 14 mitozolomide derivatives with different 8-position substituents revealed that antitumor activity is retained only when the 8-carboxamide or 8-sulfamoyl group bears a small substituent capable of hydrogen bond donation [1]. The 8-(N-methyl) substitution preserves the single N-H hydrogen bond donor, whereas 8-(N,N-dimethyl) substitution eliminates it entirely. Bulkier or electron-withdrawing 8-substituents (cyano, nitro, phenyl) were devoid of useful antitumor activity [1]. Furthermore, enhancing the acidity of the carboxamide NH in mitozolomide analogues (e.g., N-nitro and N-cyano carboxamides) was detrimental to growth inhibitory activity [2].

structure-activity relationship 8-carboxamide modification imidazotetrazine SAR

Optimal Research Application Scenarios


SAR Probe for C8 Hydrogen Bond Donor Role

8-(N-Methyl)mitozolomide serves as the key intermediate probe between mitozolomide (one H-bond donor, ID50 2.3 µM) and 8-(N,N-dimethyl)mitozolomide (zero H-bond donors, ID50 14.6 µM) in the TLX5 lymphoma model [1]. Its ID50 of 3.0 µM demonstrates that a single N-methyl substitution largely preserves potency, enabling researchers to dissect the contribution of hydrogen bond donation at the 8-carboxamide to DNA binding, cellular uptake, or target engagement without the confounding loss of activity seen with disubstitution or electron-withdrawing modifications [2].

Pharmacokinetic Reference Standard for Prodrug Studies

Because 89% of administered 8-(N,N-dimethyl)mitozolomide is converted to 8-(N-methyl)mitozolomide in vivo, with tumor AUC reaching 120.8% of that achieved by direct methylmitozolomide administration [1], the monomethyl compound is an indispensable analytical reference standard. Any laboratory using the dimethyl analogue in murine models must quantify methylmitozolomide in plasma and tumor homogenates to accurately attribute pharmacological effects. The compound's rapid absorption (Tmax 0.17 h) and high tumor Cmax (8.01 mg/kg at 10 mg/kg i.p.) provide well-characterized benchmarks for bioanalytical method validation [1].

DNA Crosslink Repair Mechanism Studies

Unlike temozolomide, which bears a 3-methyl group and acts exclusively as a monofunctional DNA methylating agent, 8-(N-methyl)mitozolomide retains the 2-chloroethyl substituent characteristic of the mitozolomide series, enabling bifunctional alkylation and interstrand crosslink formation [1][2]. Researchers investigating DNA crosslink repair pathways (e.g., homologous recombination, Fanconi anemia pathway, ERCC1-XPF) can employ 8-(N-methyl)mitozolomide as a tool to generate O6-guanine-derived interstrand crosslinks, providing a mechanistic complement to cisplatin or mitomycin C that operates through a distinct chemical activation pathway (pH-dependent ring opening rather than metal coordination or bioreductive activation).

Medicinal Chemistry Benchmark for Novel Imidazotetrazines

The quantitative cytotoxicity and pharmacokinetic data available for 8-(N-methyl)mitozolomide (ID50 3.0 µM TLX5, t1/2 45.8 min, tumor Cmax 8.01 mg/kg) [1] establish it as the most thoroughly characterized monomethyl benchmark in the 8-carboxamide series. For medicinal chemistry programs synthesizing novel 8-substituted imidazotetrazines, this compound provides a well-defined activity reference point. The SAR framework from Lunt et al. (1987) [2] further contextualizes its position: small N-alkyl substituents retain activity, while cyano, nitro, and phenyl groups abolish it—making 8-(N-methyl)mitozolomide the optimal positive control for assessing whether new 8-modified congeners fall within the permissive activity window.

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